6-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and a cyano group at the 3-position.
Mechanism of Action
Target of Action
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile has been identified as a covalent inhibitor with potential anticancer properties . The primary target of this compound is the KRAS G12C protein , a common mutation in various types of cancer. This protein plays a crucial role in cell proliferation and survival, making it a significant target for cancer treatment .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, by forming a covalent bond . This interaction results in the inhibition of the protein’s function, thereby preventing the proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of the KRAS G12C protein . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a covalent inhibitor in anticancer research . The compound’s interactions with enzymes such as PI3Kα have been characterized, showing its potential to inhibit enzyme activity and affect downstream signaling pathways .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated anticancer activity by affecting KRAS G12C-mutated NCI-H358 cells . The compound’s ability to modulate cell signaling pathways makes it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a covalent inhibitor, forming a stable bond with target enzymes and proteins . This interaction leads to the inhibition of enzyme activity, which can result in changes in gene expression and cellular function. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Its degradation over time can influence its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations in its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can impact its efficacy and toxicity.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated nitriles in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups .
Scientific Research Applications
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the methyl and cyano groups.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: A derivative with additional methyl groups and a carboxamide functional group.
Uniqueness
6-Methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and cyano groups enhances its reactivity and potential for diverse applications compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTVMUSIWJOFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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